2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide
CAS No.: 1797081-42-5
Cat. No.: VC6941180
Molecular Formula: C19H21N5O3
Molecular Weight: 367.409
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797081-42-5 |
|---|---|
| Molecular Formula | C19H21N5O3 |
| Molecular Weight | 367.409 |
| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)-N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]propanamide |
| Standard InChI | InChI=1S/C19H21N5O3/c1-12-5-6-15(16(9-12)26-4)27-13(2)19(25)23-17-10-18(22-11-21-17)24-8-7-20-14(24)3/h5-11,13H,1-4H3,(H,21,22,23,25) |
| Standard InChI Key | QVNHGDBNBQNZDT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3C=CN=C3C)OC |
Introduction
2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide is a complex organic compound with a molecular formula of C19H21N5O3 and a molecular weight of 367.4 g/mol. It is identified by the CAS number 1797081-42-5. This compound combines structural elements from both imidazole and pyrimidine rings, which are common in pharmaceuticals and biological molecules due to their ability to interact with various biological targets.
Synthesis and Preparation
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide typically involves multiple steps, including the formation of the pyrimidine and imidazole rings, followed by their coupling with the phenoxypropanamide moiety. Specific synthetic routes may vary based on the availability of starting materials and the desired yield and purity.
Biological Activity and Potential Applications
While specific biological activities of 2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide are not detailed in the available literature, compounds with similar structural motifs often exhibit pharmacological properties. For instance, imidazole derivatives are known for their roles in various therapeutic areas, including antifungal, antibacterial, and anti-inflammatory applications.
Research Findings and Future Directions
Research on compounds like 2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide is ongoing, with a focus on optimizing their pharmacokinetic properties and exploring new therapeutic targets. The presence of both imidazole and pyrimidine rings suggests potential for interaction with enzymes or receptors involved in disease pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume